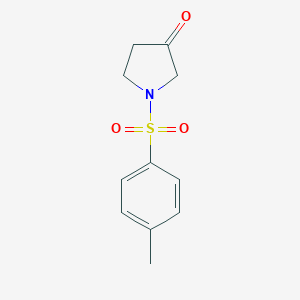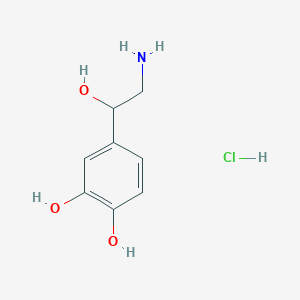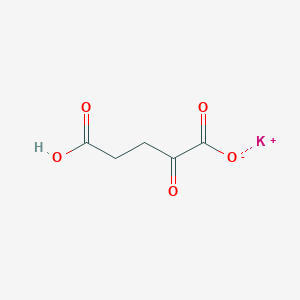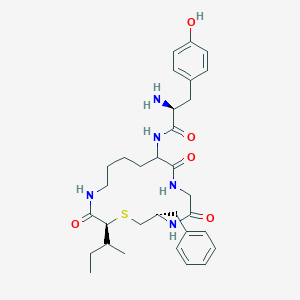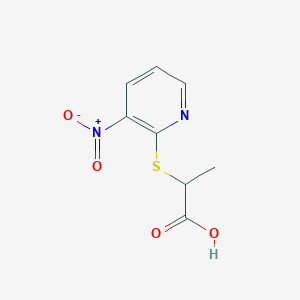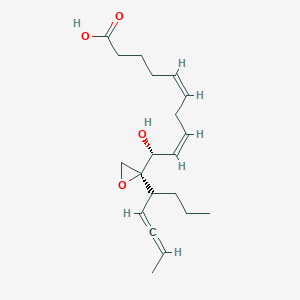
Hepoxilin B4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepoxilin B4 (HxB4) is a bioactive lipid mediator that is synthesized from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer. In recent years, HxB4 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Hepoxilin B4 exerts its biological effects by binding to specific receptors on the cell surface, including BLT1 and BLT2. Upon binding, Hepoxilin B4 activates various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the modulation of gene expression and cellular functions.
Effets Biochimiques Et Physiologiques
Hepoxilin B4 has been shown to induce various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, migration, and differentiation. It also modulates the production of cytokines and chemokines, leading to the regulation of immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Hepoxilin B4 has several advantages for use in laboratory experiments. It is a potent and specific bioactive lipid mediator that can be easily synthesized and purified. However, there are also limitations to its use, including its instability and short half-life, which can make it challenging to study in vivo.
Orientations Futures
There are several future directions for research on Hepoxilin B4. One area of interest is the development of novel therapeutic agents that target Hepoxilin B4 signaling pathways for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the role of Hepoxilin B4 in neurological disorders, including Alzheimer's disease and stroke. Additionally, the development of new analytical tools for the detection and quantification of Hepoxilin B4 in biological samples will be critical for advancing our understanding of its biological functions.
Méthodes De Synthèse
Hepoxilin B4 is synthesized from arachidonic acid via the lipoxygenase pathway. The enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is further transformed into Hepoxilin B4 by the enzyme epoxide hydrolase.
Applications De Recherche Scientifique
Hepoxilin B4 has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in inflammation and immune response by regulating the recruitment and activation of immune cells. Hepoxilin B4 has also been implicated in cancer progression and metastasis by promoting angiogenesis and tumor cell invasion.
Propriétés
Numéro CAS |
103188-12-1 |
|---|---|
Nom du produit |
Hepoxilin B4 |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
Clé InChI |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES isomérique |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Synonymes |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



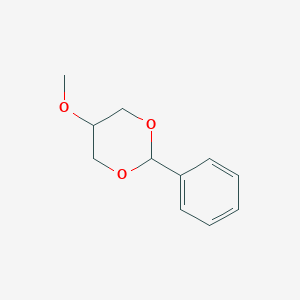
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
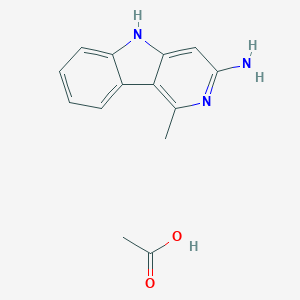
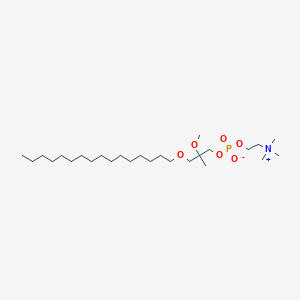
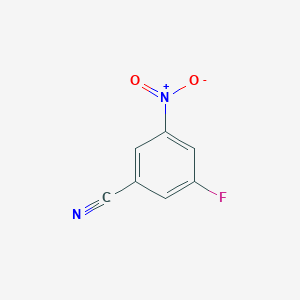
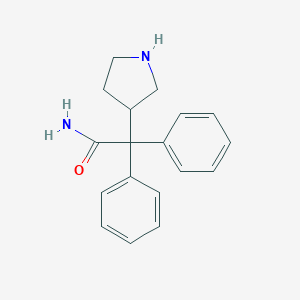
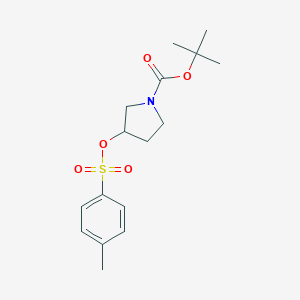
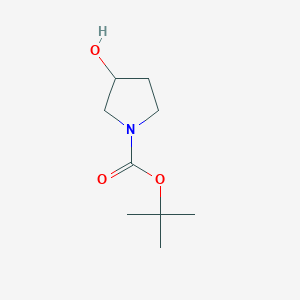
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
